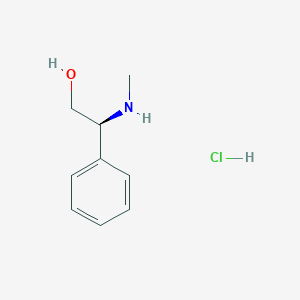

(S)-2-(Methylamino)-2-phenylethanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(methylamino)-2-phenylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-10-9(7-11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYJUPCZJUYIKT-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CO)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810074-71-5 | |

| Record name | Benzeneethanol, β-(methylamino)-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(Methylamino)-2-phenylethanol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of (S)-2-(Methylamino)-2-phenylethanol hydrochloride (CAS No. 1810074-71-5).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the physicochemical characteristics, synthesis, analytical methodologies, and safety considerations associated with this chiral amino alcohol hydrochloride salt. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity. By consolidating critical data and procedural insights, this whitepaper serves as an essential resource for the effective handling, characterization, and application of this compound in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is a chiral compound featuring a secondary amine and a primary alcohol.[1] The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for use in various experimental and formulation contexts.[2] The presence of the amine group confers basic properties to the parent molecule.[2]

The core structure consists of a phenylethanol backbone with a methylamino group at the second carbon position. The "(S)" designation specifies the stereochemistry at the chiral center, which is crucial for its interaction with other chiral molecules, such as biological receptors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1810074-71-5 | [1] |

| Molecular Formula | C₉H₁₄ClNO | [1] |

| Molecular Weight | 187.67 g/mol | [1] |

| IUPAC Name | (S)-2-(methylamino)-2-phenylethan-1-ol hydrochloride | [1] |

| Synonyms | (S)-b-(Methylamino)benzeneethanol HCl | [1] |

| Appearance | White to off-white crystalline solid (typical for similar amine hydrochlorides) | [2] |

| Solubility | Soluble in water and alcohol (typical for hydrochloride salts) | [2] |

Basicity, pKa, and Salt Formation

The hydrochloride salt is formed by reacting the basic free amine with hydrochloric acid (HCl). This acid-base reaction is a standard and highly efficient method to convert a potentially oily or poorly soluble free base into a stable, crystalline, and water-soluble solid.[2] This conversion is paramount for pharmaceutical applications, improving handling, stability, and bioavailability.

Caption: Acid-base reaction forming the hydrochloride salt.

Synthesis and Purification Overview

The synthesis of chiral amino alcohols like (S)-2-(Methylamino)-2-phenylethanol often involves stereoselective methods to ensure high enantiomeric purity. A common and logical approach is the reductive amination of a suitable keto-alcohol precursor, such as 2-hydroxyacetophenone.

The rationale for this pathway is its efficiency and control over stereochemistry. By using a chiral reducing agent or a chiral catalyst, the ketone can be selectively reduced to the desired (S)-alcohol. Subsequent reaction with methylamine and a reducing agent would yield the target secondary amine.

General Synthetic Workflow

The following diagram illustrates a plausible, high-level workflow for the synthesis and purification of the final hydrochloride salt.

Caption: General workflow for synthesis and quality control.

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and enantiomeric excess of this compound is critical. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[3][4]

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is chosen for its versatility and wide applicability in analyzing polar to moderately nonpolar compounds.[3][4] A C18 column is a robust choice for the initial separation of the main compound from potential impurities.[3] For confirming enantiomeric purity, a specialized chiral column is mandatory. UV detection is suitable as the phenyl group provides a strong chromophore for sensitive detection around 254 nm.[3]

Detailed Experimental Protocol: RP-HPLC for Purity Assessment

This protocol is a self-validating system designed to provide a reliable assessment of chemical purity.

Objective: To determine the purity of this compound by RP-HPLC with UV detection.

Instrumentation & Materials:

-

HPLC system with binary or quaternary pump, autosampler, column oven, and UV/Vis detector.[3]

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

-

This compound reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Ortho-phosphoric acid.

-

Deionized water (18.2 MΩ·cm).

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Ortho-phosphoric acid, adjusted to pH 3.0.

-

Mobile Phase B: Acetonitrile.

-

Diluent: 50:50 (v/v) Methanol:Water.[5]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 30 °C.[3]

-

Detection Wavelength: 254 nm.[3]

-

Injection Volume: 10 µL.[3]

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 10% B

-

26-30 min: 10% B (re-equilibration)

-

Procedure:

-

System Suitability Test (SST):

-

Prepare a standard solution of the reference compound at approximately 400 µg/mL in diluent.[5]

-

Inject the standard solution six consecutive times.

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. This validates that the chromatographic system is performing with adequate precision and peak shape.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a 25 mL volumetric flask.[5]

-

Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.[5]

-

Dilute to the mark with diluent and mix thoroughly to achieve a nominal concentration of 400 µg/mL.[5]

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Analysis:

-

Inject a blank (diluent) to ensure no carryover or system contamination.

-

Inject the prepared sample solution in duplicate.

-

-

Data Processing:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by area percent, excluding any peaks from the blank and peaks below a reporting threshold (e.g., 0.05%).

-

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100.

-

Caption: Self-validating analytical workflow for HPLC purity testing.

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling in a controlled laboratory environment. Safety data for the exact compound is limited, but based on structurally similar compounds like 2-phenylethylamine hydrochloride, appropriate precautions can be inferred.[6]

Hazard Statements (Anticipated):

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[7]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[7][9]

-

Spill Response: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[7][8]

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7][9]

-

Conclusion

This compound is a chiral chemical entity whose utility in research and development is predicated on a thorough understanding of its fundamental properties. Its basicity, conferred by the secondary amine, allows for the formation of a stable and soluble hydrochloride salt. Proper characterization, particularly via a validated HPLC method, is essential to ensure chemical and enantiomeric purity. Adherence to stringent safety protocols is mandatory for its handling. This guide provides the foundational knowledge and practical methodologies required for scientists to confidently and safely incorporate this compound into their research endeavors.

References

- Flinn Scientific. (2016). 2-Phenylethanol SDS (Safety Data Sheet).

- AiFChem. (n.d.). This compound.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Phenylethanol.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-(Methylamino)ethanol.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Phenylethanol.

- BenchChem. (2025). Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride.

- Bulletin of Environment, Pharmacology and Life Sciences. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection.

- AK Scientific, Inc. (n.d.). 2-Phenylethylamine HCl Safety Data Sheet.

- CymitQuimica. (n.d.). 2-Phenylethylamine hydrochloride.

- Academic Journals. (n.d.). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide.

Sources

- 1. 1810074-71-5 | this compound - AiFChem [aifchem.com]

- 2. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. academicjournals.org [academicjournals.org]

- 5. bepls.com [bepls.com]

- 6. aksci.com [aksci.com]

- 7. 2-Phenylethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

The Unsung Progenitor: A Technical History of (S)-2-(Methylamino)-2-phenylethanol Hydrochloride

Preamble: Situating a Molecule in a Storied Lineage

In the grand narrative of sympathomimetic amine discovery, a few protagonists dominate the stage: the celebrated hormone adrenaline, and the ancient remedy, ephedrine. Yet, the history of pharmaceutical science is replete with crucial, albeit less heralded, molecular actors. (S)-2-(Methylamino)-2-phenylethanol hydrochloride is one such entity. Its story is not one of a singular, dramatic discovery, but rather a logical and inevitable outcome of the burgeoning field of medicinal chemistry in the early 20th century. This technical guide elucidates the discovery and history of this chiral amino alcohol, not as an isolated event, but as a vital branch in the rich phylogenetic tree of phenylalkanolamine research. For the researcher and drug development professional, this history offers a compelling case study in the evolution of synthetic and stereochemical control, a narrative that continues to resonate in contemporary pharmaceutical development.

The Dawn of the Phenylalkanolamines: A Foundation for Discovery

The late 19th and early 20th centuries witnessed a paradigm shift in medicine, from reliance on crude plant extracts to the isolation and synthesis of pure, active principles. The story of this compound is rooted in this transformative period, specifically in the investigation of adrenal gland extracts.

In 1895, Polish physiologist Napoleon Cybulski first obtained extracts from the adrenal gland that exhibited potent physiological effects. This pioneering work set the stage for the isolation of the active compound. In 1901, Jōkichi Takamine successfully isolated and purified the hormone, which he named adrenaline. The independent and near-simultaneous first chemical synthesis of racemic adrenaline in 1904 by Friedrich Stolz and Henry Drysdale Dakin marked a watershed moment, demonstrating that these complex biological molecules could be constructed in the laboratory[1][2].

This breakthrough opened the floodgates for the synthesis of a vast array of structurally related compounds, as chemists sought to understand the relationship between chemical structure and pharmacological activity. The core molecular framework of these new compounds was the phenylalkanolamine scaffold.

The Genesis of Racemic 2-(Methylamino)-2-phenylethanol: A Logical Analogue

While a definitive "discovery" paper for racemic 2-(Methylamino)-2-phenylethanol is not prominent in the historical record, its synthesis was a logical and straightforward extension of the methods developed for adrenaline and other sympathomimetic amines. Early synthetic routes to phenylalkanolamines, such as the reduction of 2-nitro-1-phenyl-ethanol, provided a template for accessing the parent compound, phenylethanolamine[3].

The synthesis of the N-methylated analogue, 2-(Methylamino)-2-phenylethanol, would have followed a similar logic, likely being prepared as part of broader investigations into ephedrine analogues in the early to mid-20th century[4][5]. The primary synthetic challenge was the creation of the racemic amino alcohol. A common and historically significant approach involved the synthesis of an α-amino ketone intermediate, followed by reduction.

Conceptual Synthetic Pathway: From Ketone to Racemic Amino Alcohol

The synthesis of the racemic mixture of 2-(Methylamino)-2-phenylethanol would have likely proceeded through a pathway analogous to those used for other sympathomimetic amines. This involved the formation of an α-methylamino-acetophenone intermediate, which was then reduced to the corresponding amino alcohol.

Caption: Conceptual synthetic route to racemic 2-(Methylamino)-2-phenylethanol.

This general methodology, with variations in reagents and conditions, was a workhorse of early 20th-century medicinal chemistry for producing a wide range of phenylalkanolamine derivatives for pharmacological screening[6][7].

The Stereochemical Imperative: Resolution of the Enantiomers

The profound importance of stereochemistry in biological activity was recognized early in the history of pharmacology. In 1908, Arthur Robertson Cushney demonstrated that the dextrorotary enantiomer of adrenaline was almost inactive, establishing that the physiological "receptive substance" was itself chiral[2]. This understanding created a critical need for methods to separate the enantiomers of synthetic racemic mixtures, a process known as resolution.

The classical method for resolving racemic amines, pioneered by Louis Pasteur in 1853, involves the formation of diastereomeric salts with a chiral acid[8]. The differing physical properties of these diastereomers, such as solubility, allow for their separation by fractional crystallization.

Classical Resolution Workflow

The resolution of racemic 2-(Methylamino)-2-phenylethanol to isolate the desired (S)-enantiomer would have followed this established protocol.

Caption: Classical resolution of racemic 2-(Methylamino)-2-phenylethanol.

The choice of the resolving agent is crucial and often determined empirically. Chiral acids such as tartaric acid, mandelic acid, and camphorsulfonic acid were commonly employed for the resolution of racemic bases[8].

Pharmacological Context and Subsequent Developments

The primary driver for the synthesis of (S)-2-(Methylamino)-2-phenylethanol and other phenylalkanolamines was the search for new therapeutic agents with sympathomimetic activity[6][7]. These compounds mimic the effects of endogenous catecholamines like adrenaline and noradrenaline, leading to physiological responses such as increased heart rate, blood pressure, and bronchodilation.

While this compound itself did not achieve the fame of ephedrine or adrenaline, it and its structural isomers would have been subjected to pharmacological evaluation to characterize their pressor (blood pressure raising) and other physiological effects. The N-methyl group and the β-hydroxyl group are key structural features that influence the potency and selectivity of these compounds for adrenergic receptors.

In more recent times, the focus has shifted from classical resolution to asymmetric synthesis, which allows for the direct preparation of a single enantiomer, avoiding the inherent 50% loss of material in resolution. However, the historical methods of synthesis and resolution laid the critical groundwork for the development of these more advanced techniques.

Summary of Key Physicochemical Data

| Property | Value |

| Chemical Formula | C₉H₁₃NO · HCl |

| Molecular Weight | 187.67 g/mol |

| Appearance | White to off-white solid |

| Chirality | (S)-enantiomer |

Conclusion: An Enduring Legacy

The history of this compound is a testament to the systematic and iterative nature of drug discovery. While not a household name, its existence is a direct consequence of the foundational discoveries in the field of sympathomimetic amines. The synthetic and resolution strategies that would have been employed for its preparation represent a microcosm of the evolution of organic and medicinal chemistry in the 20th century. For today's researchers, the story of this "unsung progenitor" serves as a reminder of the rich chemical history that underpins modern pharmaceutical science and the enduring importance of stereochemical control in the design of bioactive molecules.

References

-

Wikipedia. Phenylethanolamine. [Link]

-

Wikipedia. Adrenaline. [Link]

-

Patel, M. K. Sympathomimetic amines. PubMed, [Link]

- Zhejiang Apeloa Kangyu Pharmaceutical Co., Ltd. (2012). Chemical method for synthesizing ephedrine.

-

Gade, N. R., & Kumar, A. (2018). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 3(1), 838-845. [Link]

-

Wikipedia. N-Methylphenethylamine. [Link]

-

Wikipedia. History of catecholamine research. [Link]

-

Aidan, M. K. (1987). The Synthesis and Pharmacology of Ephedrine Analogues. DORAS/DCU Research Repository. [Link]

-

Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

Tiscione, N. B., & Alford, I. J. (2015). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Drug testing and analysis, 7(9), 803–809. [Link]

-

Ferreira, A., et al. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]

-

Del Giudice, M. (1995). The yeast mediated synthesis of the l-ephedrine precursor, l-phenylacetylcarbinol, in an organic solvent. Victoria University Research Repository. [Link]

-

ResearchGate. (2015). Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems. [Link]

-

Finete, V. L., et al. (2021). Natural Sympathomimetic Drugs: From Pharmacology to Toxicology. MDPI. [Link]

-

Ellis, H. (2016). Henry Drysdale Dakin (1880-1952) and the Carrel-Dakin wound-treatment solution. Journal of perioperative practice, 26(12), 284–285. [Link]

-

Morales-Ríos, M. S. (2023). Sympathomimetics. StatPearls. [Link]

-

Etschmann, M. M. W., et al. (2002). Biotechnological production of 2-phenylethanol. Applied Microbiology and Biotechnology, 59(1), 1-8. [Link]

-

Zhejiang Apeloa Kangyu Pharmaceutical Co., Ltd., & Zhejiang University. (2016). Preparation methods for ephedrine or pseudoephedrine and for ephedrine or pseudoephedrine intermediate. Patsnap Eureka. [Link]

-

Sneader, W. (2005). The discovery and synthesis of epinephrine. Drug Discovery Today, 10(2), 153-157. [Link]

-

Dalal Institute. Methods of Resolution. [Link]

-

Nevakar Inc. (2020). Ephedrine compositions and methods. PubChem. [Link]

-

Rezayat, C., & biographies, B. (2006). Henry Drysdale Dakin: More Than His Solution. ResearchGate. [Link]

-

Janus, E., et al. (2020). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. [Link]

-

ChemSynthesis. 2-methylamino-1-phenylethanol. [Link]

-

Wikipedia. Substituted β-hydroxyamphetamine. [Link]

Sources

- 1. Adrenaline - Wikipedia [en.wikipedia.org]

- 2. History of catecholamine research - Wikipedia [en.wikipedia.org]

- 3. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 4. CN101570492B - Chemical method for synthesizing ephedrine - Google Patents [patents.google.com]

- 5. doras.dcu.ie [doras.dcu.ie]

- 6. Sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sympathomimetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Pharmacological Profile of (S)-2-(Methylamino)-2-phenylethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the pharmacological properties of (S)-2-(Methylamino)-2-phenylethanol hydrochloride, the dextrorotatory (S)-enantiomer of the N-methylphenylethanolamine structure. While its racemate and the levorotatory (R)-enantiomer, known as halostachine, have been the subject of some investigation, the specific pharmacological profile of the (S)-enantiomer remains a less-explored area with significant potential for nuanced biological activity. This document synthesizes the available data on related phenylethanolamines, outlines key experimental protocols for its characterization, and discusses the critical role of stereochemistry in its interaction with biological targets. The primary focus is on its expected engagement with adrenergic and trace amine-associated receptors, drawing upon established structure-activity relationships within this chemical class to postulate its likely pharmacodynamic and pharmacokinetic profile.

Introduction: The Significance of Stereochemistry in Phenylethanolamines

The phenylethanolamine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of endogenous neurotransmitters and synthetic drugs that modulate the sympathetic nervous system. The introduction of a chiral center at the β-carbon of the ethanolamine side chain, as is the case in 2-(Methylamino)-2-phenylethanol, gives rise to stereoisomers with potentially distinct pharmacological properties. Biological systems, being inherently chiral, often exhibit marked stereoselectivity in their interactions with drug molecules.[1][2] Enantiomers can differ significantly in their receptor binding affinities, efficacies, metabolic pathways, and toxicity profiles.[3]

This compound is the (S)-enantiomer of N-methylphenylethanolamine. Its (R)-enantiomer is the naturally occurring alkaloid halostachine.[4] A comprehensive understanding of the pharmacological profile of the (S)-enantiomer is therefore crucial for any rational drug design and development efforts. This guide will delve into the anticipated pharmacology of this specific stereoisomer, grounded in the broader knowledge of related compounds, and provide the technical framework for its empirical investigation.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of this compound is fundamental to its study.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(methylamino)-2-phenylethan-1-ol hydrochloride | N/A |

| Synonyms | (S)-b-(Methylamino)benzeneethanol HCl, Dextrorotatory N-methylphenylethanolamine hydrochloride | [5] |

| CAS Number | 1810074-71-5 | [5] |

| Molecular Formula | C₉H₁₄ClNO | [4] |

| Molecular Weight | 187.67 g/mol | [4] |

| Chirality | (S)-enantiomer | [4] |

| pKa (racemate HCl) | 9.29 at 25°C | [4] |

Note: Some properties are inferred from data on the racemic mixture or the parent compound.

Synthesis and Chiral Separation

The generation of enantiomerically pure (S)-2-(Methylamino)-2-phenylethanol is critical for its pharmacological evaluation. Several strategies can be employed:

-

Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to stereoselectively synthesize the desired (S)-enantiomer from achiral starting materials.[6]

-

Chiral Resolution: Racemic N-methylphenylethanolamine can be synthesized and subsequently resolved into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.[4]

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with chiral stationary phases can be used to separate the enantiomers of N-methylphenylethanolamine.[7][8][9]

Workflow for Chiral Separation using HPLC

Caption: Workflow for the chiral separation of N-methylphenylethanolamine enantiomers by HPLC.

Anticipated Pharmacological Profile

Based on its structural similarity to other phenylethanolamines, this compound is expected to primarily interact with the adrenergic and trace amine-associated receptor systems.

Adrenergic Receptor Activity

The phenylethanolamine structure is a classic pharmacophore for adrenergic receptor ligands.[10] It is anticipated that (S)-2-(Methylamino)-2-phenylethanol will exhibit activity at β-adrenergic receptors, and potentially α-adrenergic receptors.

-

β-Adrenergic Receptors: Many phenylethanolamines are β-adrenergic agonists.[11] The presence of a secondary amine and a hydroxyl group on the β-carbon are key features for this activity. It is plausible that the (S)-enantiomer will act as a β-adrenergic agonist, though its potency and selectivity for β₁, β₂, and β₃ subtypes require empirical determination.

-

α-Adrenergic Receptors: While the primary activity is expected at β-receptors, some phenylethanolamines also possess α-adrenergic activity. The stereochemistry at the α- and β-carbons can significantly influence α-receptor subtype selectivity.[12]

Trace Amine-Associated Receptor 1 (TAAR1) Activity

TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines, including β-phenylethylamine.[13] Given its structural similarity, (S)-2-(Methylamino)-2-phenylethanol is a potential TAAR1 agonist. Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission, suggesting potential applications in neuropsychiatric disorders.[14]

Signaling Pathway of a Putative β-Adrenergic/TAAR1 Agonist

Sources

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halostachine - Wikipedia [en.wikipedia.org]

- 5. Biotechnological 2-Phenylethanol Production: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereochemical requirements of alpha 2-adrenergic receptors for alpha-methyl substituted phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis and Separation of Enantiomerically Pure Compounds

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the concept of chirality is not merely an academic curiosity but a cornerstone of drug design, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of enantiomeric purity.[2] Recognizing this, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established stringent guidelines, compelling the pharmaceutical industry to develop single-enantiomer drugs over racemic mixtures.[1][3][4] This guide provides an in-depth technical overview of the principal strategies for obtaining enantiomerically pure compounds: chiral resolution and asymmetric synthesis . It is designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical insights into these critical methodologies.

The Foundation: Understanding Chirality and its Implications

A molecule is chiral if it is not superimposable on its mirror image, much like our left and right hands. These non-superimposable mirror images are called enantiomers. While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they can interact differently with other chiral molecules, such as the receptors and enzymes in the human body.[1] This differential interaction can lead to significant variations in their biological activity, with one enantiomer (the eutomer) providing the desired therapeutic effect while the other (the distomer) may be inactive, less active, or even responsible for adverse effects.[1]

The FDA's 1992 guidelines mandate that the absolute stereochemistry of chiral compounds be determined early in drug development and that each enantiomer be characterized.[1][3] This necessitates robust methods for both separating enantiomers and synthesizing them in a pure form.

Chiral Resolution: Separating Enantiomers from a Racemic Mixture

Chiral resolution is the process of separating a racemic mixture—a 50:50 mixture of two enantiomers—into its individual enantiomeric components.[5] This is a challenging task due to the identical physical properties of enantiomers.[5] The key to successful resolution lies in the use of a chiral resolving agent or a chiral environment to create diastereomers, which, unlike enantiomers, have different physical properties and can therefore be separated.[5]

Classical Resolution via Diastereomeric Salt Formation

This traditional method involves reacting a racemic mixture of an acidic or basic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[2] Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization.[2] Once separated, the resolving agent is removed to yield the pure enantiomers.

Causality in Experimental Choices: The choice of resolving agent is critical and often requires empirical screening. The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and should form salts that exhibit a significant difference in solubility to allow for efficient separation. The solvent system used for crystallization is also a key variable that must be optimized to maximize the yield and enantiomeric purity of the desired diastereomeric salt.

Chiral Chromatography: A Powerful and Versatile Tool

Chiral chromatography has become the most widely used technique for both analytical and preparative-scale separation of enantiomers.[2][6] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, separation.[2][6]

Key Chromatographic Techniques:

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the workhorse for enantioseparation in the pharmaceutical industry.[6][7][8] A wide variety of CSPs are commercially available, based on selectors such as polysaccharides (e.g., cellulose and amylose derivatives), proteins, and macrocyclic antibiotics.[7][8]

-

Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a greener alternative to HPLC, offering faster separations and reduced solvent consumption.[2]

-

Gas Chromatography (GC): GC with a chiral stationary phase is also used for the separation of volatile chiral compounds.[7]

Self-Validating System in Chiral Chromatography: A robust chiral HPLC method should demonstrate baseline resolution of the enantiomers, good peak shape, and reproducibility. Method validation should include assessments of linearity, precision, accuracy, and robustness to ensure the reliability of the separation.

Table 1: Comparison of Common Chiral Stationary Phases for HPLC

| Chiral Selector | Separation Principle | Typical Applications | Advantages | Limitations |

| Polysaccharide Derivatives (e.g., cellulose, amylose) | H-bonding, dipole-dipole, π-π interactions, steric hindrance | Broad range of chiral compounds, including NSAIDs[8] | High loading capacity, wide applicability, robust | Can be sensitive to mobile phase composition |

| Proteins (e.g., bovine serum albumin) | Hydrophobic and electrostatic interactions | Primarily for acidic compounds | High enantioselectivity | Limited loading capacity, sensitive to pH and temperature |

| Macrocyclic Antibiotics (e.g., vancomycin) | Inclusion complexation, H-bonding, dipole-dipole interactions | Amino acids, peptides, and other polar compounds | Unique selectivities | Can have lower efficiency than polysaccharide-based CSPs |

| Pirkle-type (brush-type) | π-π interactions, H-bonding, dipole-dipole interactions | Compounds with aromatic rings | Good for specific classes of compounds | Narrower applicability than polysaccharide CSPs |

Kinetic Resolution: Exploiting Differences in Reaction Rates

Kinetic resolution is a process in which two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent.[9][10] This results in an enantioenriched sample of the less reactive enantiomer and a product that is enriched in the enantiomer that reacted faster.[9]

Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts and are therefore particularly effective for kinetic resolutions.[11] Lipases, for example, can be used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.[11] The resulting ester and the unreacted alcohol can then be easily separated.[11]

Causality in Experimental Choices: The choice of enzyme and reaction conditions (e.g., solvent, temperature, acyl donor) is crucial for achieving high enantioselectivity. The reaction must be stopped at approximately 50% conversion to obtain both the product and the remaining starting material with high enantiomeric excess.[11][12]

Dynamic Kinetic Resolution (DKR)

A significant limitation of classical kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution overcomes this limitation by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.[13] This allows for the theoretical conversion of 100% of the starting material into a single enantiomeric product.[13]

Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Alcohol

-

Substrate Preparation: Dissolve the racemic alcohol in an appropriate organic solvent (e.g., toluene, tert-butyl methyl ether).

-

Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B, CAL-B) to the reaction mixture.

-

Acyl Donor Addition: Add an acyl donor (e.g., vinyl acetate, isopropenyl acetate).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., chiral HPLC, GC) to determine the enantiomeric excess of the remaining alcohol and the formed ester.

-

Reaction Quench: Stop the reaction at approximately 50% conversion by filtering off the enzyme.

-

Work-up and Separation: Remove the solvent under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by standard chromatographic techniques (e.g., flash column chromatography).

Sources

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure-synth.com [pure-synth.com]

- 3. fda.gov [fda.gov]

- 4. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chiral Separations Techniques - Video | Regis Technologies [registech.com]

- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]

- 13. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Application Notes & Protocols: (S)-2-(Methylamino)-2-phenylethanol as a Chiral Auxiliary in Asymmetric Synthesis

Introduction and Core Principles

In the field of asymmetric synthesis, where the precise construction of stereogenic centers is paramount, chiral auxiliaries serve as a powerful and reliable tool.[1] A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate, directing a subsequent chemical reaction to occur with high stereoselectivity.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1]

(S)-2-(Methylamino)-2-phenylethanol, derived from the readily available and inexpensive natural product pseudoephedrine, has been established as a premier chiral auxiliary, particularly for the asymmetric alkylation of enolates.[2][3] Pioneered by Andrew G. Myers, this methodology provides a robust and highly practical route to enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones, which are fundamental building blocks in pharmaceutical and natural product synthesis.[2][3]

The remarkable efficacy of this auxiliary is rooted in its ability to form a rigid, six-membered chelated lithium enolate intermediate. This structure effectively shields one face of the enolate, forcing an approaching electrophile to attack from the less sterically hindered face, thereby ensuring high diastereoselectivity.[4][5]

Mechanism of Stereocontrol: The Chelated Intermediate

The cornerstone of the Myers-pseudoephedrine methodology is the formation of a well-defined (Z)-enolate upon deprotonation with a lithium amide base (e.g., LDA or LiHMDS).[4] The key to stereocontrol lies in the subsequent coordination of the lithium cation with both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group.[5] This chelation creates a rigid, chair-like six-membered ring structure.

Within this transition state, the phenyl group of the auxiliary orients itself pseudo-equatorially to minimize steric strain. This conformation forces the methyl group on the auxiliary to shield the top face of the planar enolate. Consequently, an incoming electrophile (E⁺) can only approach from the less hindered bottom face, leading to the predictable formation of a single diastereomer. The addition of anhydrous lithium chloride (LiCl) is often crucial, as it breaks up enolate aggregates and promotes the formation of this well-defined monomeric chelating structure, leading to enhanced diastereoselectivity.[2][6]

Caption: Mechanism of stereocontrol via the chelated (Z)-enolate.

The Synthetic Workflow: A Three-Step Process

The application of (S)-2-(Methylamino)-2-phenylethanol as a chiral auxiliary follows a reliable three-stage workflow: Amide Formation , Diastereoselective Alkylation , and Auxiliary Cleavage . This process allows for the conversion of a simple prochiral carboxylic acid into a variety of valuable, enantiomerically pure molecules.

Caption: The overall experimental workflow from prochiral acid to chiral product.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for research purposes by qualified individuals. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood) must be used. All reactions involving anhydrous solvents or pyrophoric reagents require an inert atmosphere (Nitrogen or Argon).

Protocol 1: Formation of the Chiral Amide

The auxiliary is first coupled with a carboxylic acid derivative to form a stable tertiary amide. A highly efficient method involves direct coupling with an acid chloride.

Materials:

-

(S)-2-(Methylamino)-2-phenylethanol hydrochloride

-

Target carboxylic acid (e.g., Propanoic acid)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1 drop). Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

-

Amide Coupling: In a separate flame-dried flask, suspend this compound (1.0 eq) in anhydrous THF. Add triethylamine (2.5 eq) and stir the resulting slurry at room temperature for 15 minutes.

-

Cool the slurry to 0 °C and add a solution of the crude acid chloride (1.1 eq) in anhydrous THF dropwise over 20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude amide is often a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure chiral amide.[6][7]

Protocol 2: Asymmetric Alkylation of the Chiral Amide

This is the key stereochemistry-defining step. The protocol uses a pre-formed lithium diisopropylamide (LDA)/LiCl base complex for enolization.

Materials:

-

Purified Chiral Pseudoephedrine Amide

-

Anhydrous Lithium Chloride (LiCl) - Note: LiCl must be flame-dried under vacuum immediately before use.

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkylating agent (e.g., Benzyl bromide, Iodomethane)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Base Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous LiCl (6.0 eq) and anhydrous THF. Cool the suspension to -78 °C (acetone/dry ice bath).

-

Add diisopropylamine (2.2 eq) followed by the dropwise addition of n-BuLi (2.1 eq). Stir the resulting white suspension at -78 °C for 15 minutes, then warm in an ice bath (0 °C) for 15 minutes.

-

Enolization: Cool the base suspension back to -78 °C. Add a solution of the chiral amide (1.0 eq) in a minimal amount of anhydrous THF dropwise.

-

Stir the mixture at -78 °C for 1 hour, then transfer the flask to an ice bath (0 °C) and stir for an additional 15 minutes to ensure complete enolate formation.

-

Alkylation: Cool the enolate solution back to 0 °C. Add the alkylating agent (1.5 eq) dropwise. The reaction is typically rapid but should be stirred for 1-4 hours at 0 °C. Monitor by TLC.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: The crude α-substituted amide can be purified by flash column chromatography on silica gel or by recrystallization. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis of the crude product.[6]

Protocol 3: Cleavage of the Auxiliary

The final step is to release the enantiomerically enriched product from the auxiliary. The choice of cleavage method determines the final product functionality.

A. To Yield a Carboxylic Acid (Hydrolysis):

-

Reagents: Sulfuric acid (H₂SO₄) or Potassium hydroxide (KOH), Dioxane/Water.

-

Procedure: Dissolve the α-substituted amide (1.0 eq) in a 3:1 mixture of dioxane and 9 M H₂SO₄. Heat the mixture to reflux (100-110 °C) for 12-24 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. The aqueous layer can be basified to recover the protonated auxiliary. The organic layer contains the chiral carboxylic acid.[3]

B. To Yield a Ketone (Organometallic Addition):

-

Reagents: Organolithium (e.g., Phenyllithium) or Grignard reagent (e.g., Methylmagnesium bromide), Anhydrous THF.

-

Procedure: Dissolve the α-substituted amide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add the organometallic reagent (2.0-3.0 eq) dropwise. Stir for 1-2 hours at -78 °C. Quench with saturated aqueous NH₄Cl. After standard aqueous workup, the chiral ketone is isolated. The addition is generally selective for the ketone, as the tetrahedral intermediate is stable at low temperatures, preventing over-addition.[8]

C. To Yield an Alcohol (Reduction):

-

Reagents: Lithium amidotrihydroborate (LAB) or other suitable reducing agent.

-

Procedure: Dissolve the α-substituted amide in THF and treat with a solution of a powerful reducing agent like LAB. This mild procedure reduces the amide to the corresponding chiral primary alcohol without epimerization of the α-stereocenter.[3]

Data Summary: Representative Alkylation Results

The Myers-pseudoephedrine amide alkylation methodology consistently delivers high yields and exceptional levels of stereocontrol across a broad range of substrates.

| Entry | Substrate Amide (R¹) | Electrophile (R²-X) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Propionamide | Benzyl Bromide | 91 | >99:1 |

| 2 | Propionamide | Iodomethane | 89 | 98:2 |

| 3 | Phenylacetamide | Allyl Iodide | 95 | 97:3 |

| 4 | Butyramide | Propargyl Bromide | 85 | 96:4 |

| 5 | Propionamide | Isopropyl Iodide | 78 | 95:5 |

Data compiled from seminal work by Myers et al. Diastereomeric ratios are typically determined on crude product mixtures. Yields are for isolated, purified products.[2][6]

Field-Proven Insights & Troubleshooting

-

Crystallinity: A significant advantage of this auxiliary is the high crystallinity of both the initial amides and the α-substituted products.[6][9] This often allows for easy purification by recrystallization, which can also be used to upgrade the diastereomeric purity to >99:1.

-

Moisture is Critical: The success of the alkylation step is highly dependent on strictly anhydrous conditions. Flame-drying all glassware and the lithium chloride is mandatory. Solvents must be freshly distilled or passed through a solvent purification system.

-

Base and Enolization: While LDA is standard, Lithium Hexamethyldisilazide (LiHMDS) can also be used and is often preferred for its greater stability and commercial availability as a solution. Ensure the enolization times and temperatures in the protocol are followed to generate the thermodynamic (Z)-enolate.

-

Weakly Reactive Electrophiles: For less reactive electrophiles, such as secondary alkyl iodides, the alkylation step may require warming to room temperature and longer reaction times.[4] This can sometimes lead to slightly lower diastereoselectivity.

-

Auxiliary Recovery: After cleavage, the (S)-2-(Methylamino)-2-phenylethanol can be recovered from the aqueous layer by basification (e.g., with NaOH) followed by extraction with an organic solvent. Its recovery and reuse are key to the cost-effectiveness of the methodology.

References

-

Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(27), 6633-6637. Available from: [Link]

-

Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Available from: [Link]

-

Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available from: [Link]

-

Myers, A. G., Yang, B. H., Chen, H., & McKinstry, L. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 116(20), 9361-9362. Available from: [Link]

-

Myers, A. G. Research Group. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Available from: [Link]

-

Myers, A. G., et al. (1994). Supporting Information for Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society. Available from: [Link]

-

Hai, O., & Hakkenshit, I. B. (2012). A Simple and Convenient Synthesis of Pseudoephedrine From N-Methylamphetamine. Annals of Improbable Research. Available from: [Link]

-

Clayden, J. (2007). Remote Control of Stereochemistry: Communicating Information via Conformation. Beilstein-Institut. Available from: [Link]

-

Scribd. (n.d.). Pseudoephedrine From N-Methylamphet. Scribd. Available from: [Link]

- Google Patents. (2017). WO2017211129A1 - Method for manufacturing ephedrine or pseudoephedrine and ephedrine or pseudoephedrine intermediate.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: GC-MS Analysis of (S)-2-(Methylamino)-2-phenylethanol via Silylation and Acylation Derivatization

Abstract

This document provides a comprehensive technical guide for the derivatization of (S)-2-(Methylamino)-2-phenylethanol (a stereoisomer of pseudoephedrine) for quantitative and qualitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, containing both a secondary amine and a secondary alcohol functional group, direct GC analysis of this analyte often results in poor chromatographic performance, characterized by peak tailing and potential thermal degradation.[1][2] Chemical derivatization is employed to enhance volatility, improve thermal stability, and increase chromatographic resolution.[3][4] This note details two robust and widely adopted derivatization strategies: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using Pentafluoropropionic Anhydride (PFPA). We present validated protocols, discuss the underlying chemical mechanisms, and provide expected mass spectrometric fragmentation patterns to ensure trustworthy and reproducible results.

Introduction: The Rationale for Derivatization

(S)-2-(Methylamino)-2-phenylethanol is a phenethylamine compound relevant in pharmaceutical development, clinical diagnostics, and forensic toxicology. Its structure includes two active hydrogen sites—one on the hydroxyl group and one on the secondary amine. These polar functional groups are prone to forming hydrogen bonds, which decreases the analyte's volatility and can lead to undesirable interactions with the GC column's stationary phase.[2]

Challenges of Underivatized Analysis:

-

Low Volatility: Requires high injector and oven temperatures, increasing the risk of thermal decomposition.

-

Poor Peak Shape: Active sites can interact with silanol groups in the GC liner and column, causing significant peak tailing.[1][2]

-

Low Sensitivity: Peak broadening leads to a lower signal-to-noise ratio, elevating the limit of detection (LOD).[1]

Chemical derivatization mitigates these issues by replacing the active hydrogens with non-polar functional groups, thereby creating a derivative that is more volatile, thermally stable, and amenable to GC-MS analysis.[3][4]

Strategy 1: Silylation with BSTFA

Silylation is a robust and common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent capable of derivatizing both alcohols and amines simultaneously.[5] The reaction is often catalyzed by adding a small percentage of Trimethylchlorosilane (TMCS) to the BSTFA mixture, which enhances the reagent's donor strength.[6]

Mechanism of Silylation

The reaction proceeds via a nucleophilic attack (SN2 mechanism) from the oxygen of the hydroxyl group and the nitrogen of the amine group on the silicon atom of the BSTFA molecule.[3] The catalyst, TMCS, assists by converting the functional groups into more reactive intermediates. This process yields a di-TMS derivative of (S)-2-(Methylamino)-2-phenylethanol, which is significantly more volatile and less polar.

Visualizing the Silylation Reaction

Caption: Silylation reaction pathway for (S)-2-(Methylamino)-2-phenylethanol.

Detailed Protocol for Silylation

Materials:

-

(S)-2-(Methylamino)-2-phenylethanol hydrochloride standard or extracted sample, dried.

-

BSTFA with 1% TMCS (e.g., from Sigma-Aldrich, Supelco).

-

Anhydrous solvent (e.g., Acetonitrile, Pyridine, or Ethyl Acetate). Note: Solvents must be anhydrous as silylating reagents readily react with water.[3]

-

2 mL autosampler vials with PTFE-lined caps.

-

Heating block or oven.

Procedure:

-

Sample Preparation: Ensure the sample containing the analyte is completely dry. If working with the hydrochloride salt, a prior liquid-liquid or solid-phase extraction into a non-protic organic solvent followed by evaporation to dryness is required. Protic solvents like methanol will react with the silylating reagent.[5][7]

-

Reconstitution: Reconstitute the dried extract or weigh the standard into a clean vial using 100 µL of anhydrous ethyl acetate.

-

Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 30 minutes to ensure complete derivatization of both the alcohol and the sterically hindered secondary amine.

-

Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

-

Analysis: The sample is now ready for injection into the GC-MS. The derivative is generally stable for several hours if kept capped and free from moisture.

Expected GC-MS Results

The resulting di-TMS derivative will exhibit a sharp, symmetrical peak with a significantly shorter retention time compared to the underivatized compound.

| Parameter | Expected Value | Causality & Notes |

| Molecular Weight Increase | +144 Da (2 x 72 Da for Si(CH₃)₃) | Each active hydrogen is replaced by a TMS group. |

| EI Mass Spectrum (Key Ions) | m/z 73: Base peak, characteristic of a TMS group [Si(CH₃)₃]⁺.[8] | m/z 179: [M-CH₃-COOTMS]⁺ fragment, often observed in silylated phenylethanolamines. |

| m/z 72: Characteristic ion from TMS group. | ||

| Characteristic Fragments: Loss of a methyl radical from the TMS group is a common fragmentation pathway.[8] |

Strategy 2: Acylation with PFPA

Acylation with a fluorinated anhydride like Pentafluoropropionic Anhydride (PFPA) is another excellent method, particularly favored in forensic and doping analysis. It forms stable pentafluoropropionyl (PFP) derivatives that are highly volatile and exhibit excellent electron-capturing properties, which can be beneficial for certain detector types.[9]

Mechanism of Acylation

PFPA reacts with the hydroxyl and secondary amine groups to form ester and amide linkages, respectively. The reaction releases pentafluoropropionic acid as a byproduct. This reaction is typically performed in a non-protic solvent, and heating is used to drive it to completion.[10][11] A key consideration is that fluorinated acylating agents can sometimes cause interconversion of diastereoisomers like ephedrine and pseudoephedrine, so careful validation is required if stereoisomeric purity is critical.[12]

Detailed Protocol for Acylation

Materials:

-

This compound standard or extracted sample, dried.

-

Pentafluoropropionic Anhydride (PFPA) (e.g., from Thermo Scientific).

-

Anhydrous Ethyl Acetate or Toluene.

-

2 mL autosampler vials with PTFE-lined caps.

-

Heating block or oven.

Procedure:

-

Sample Preparation: As with silylation, the sample must be completely dry and free of protic solvents.

-

Reconstitution: Reconstitute the dried extract in 100 µL of anhydrous ethyl acetate.

-

Reagent Addition: Add 50 µL of PFPA to the vial. Safety Note: PFPA is corrosive and malodorous; always handle it within a fume hood.[10]

-

Reaction: Cap the vial tightly, vortex, and heat at 65°C for 30 minutes.[10][11]

-

Evaporation: After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen.

-

Reconstitution for Injection: Reconstitute the dried derivative in 100 µL of a suitable solvent for injection (e.g., ethyl acetate or toluene).[10]

-

Analysis: Inject the reconstituted sample into the GC-MS. PFP derivatives are known for their high stability.[10]

Expected GC-MS Results

The di-PFP derivative is highly volatile and will produce a sharp chromatographic peak. Its mass spectrum will be distinct from the silylated derivative.

| Parameter | Expected Value | Causality & Notes |

| Molecular Weight Increase | +292 Da (2 x 146 Da for COC₂F₅) | Replacement of two active hydrogens with PFP groups. |

| EI Mass Spectrum (Key Ions) | m/z 154: A characteristic fragment for TFAA/PFPA derivatives of pseudoephedrine/ephedrine.[13] | Prominent Fragments: The mass spectrum will be characterized by ions resulting from alpha-cleavage adjacent to the nitrogen and losses of the PFP groups. |

| High m/z Fragments: The spectrum will contain more informative high-mass ions compared to the underivatized compound.[1] |

Overall Experimental Workflow and Method Validation

A robust analytical method requires a systematic workflow from sample receipt to final data interpretation. Method validation should be performed according to established guidelines to ensure accuracy, precision, and reliability.[14][15]

General Workflow Diagram

Caption: A generalized workflow for the GC-MS analysis of biological samples.

Recommended GC-MS Parameters

| Parameter | Typical Setting | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A low-polarity 5% phenyl polysiloxane phase provides excellent separation for these types of derivatives. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivative without thermal breakdown. |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Mode selection depends on the expected analyte concentration. |

| Oven Program | Start at 100°C, ramp 15°C/min to 280°C, hold for 5 min | An optimized temperature program is crucial for separating the analyte from matrix components. |

| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |

| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |

| Ionization Energy | 70 eV | Standard for generating reproducible fragmentation patterns. |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | SIM mode significantly enhances sensitivity by monitoring only characteristic ions. |

Conclusion

Both silylation with BSTFA and acylation with PFPA are highly effective strategies for the derivatization of (S)-2-(Methylamino)-2-phenylethanol, enabling sensitive and robust analysis by GC-MS. Silylation is a very common and straightforward method, while acylation can provide extremely stable derivatives suitable for demanding applications. The choice between methods may depend on laboratory preference, required sensitivity, and potential matrix interferences. The protocols and data presented in this application note provide a validated starting point for researchers to develop and implement reliable analytical methods for this compound.

References

-

ResearchGate. (2022). Derivatization for GC-MS analysis? Retrieved from [Link]

-

Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. Retrieved from [Link]

-

MDPI. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Retrieved from [Link]

-

Macherey-Nagel. (n.d.). GC Derivatization. Retrieved from [Link]

-

Office of Justice Programs. (2009). Formation of Trifluoroacetylated Ephedrine During the Analysis of a Pseudoephedrine-Formaldehyde Adduct by TFAA Derivatization Followed by GC-MS. Retrieved from [Link]

-

MDPI. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]

-

MDPI. (n.d.). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Retrieved from [Link]

-

Wiley Online Library. (2012). Interconversion of Ephedrine and Pseudoephedrine During Chemical Derivatization. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

-

ResearchGate. (2025). GC-MS determination of pseudoephedrine, ephedrine, strychnine and brucine in Shufeng Huoluo pills. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Development and validation of a GC-MS method for determination of amphetamine-type stimulants and ketamine in human hair. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of a ephedrine and b pseudoephedrine. Retrieved from [Link]

-

PubMed. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Retrieved from [Link]

-

Greenation. (2023). Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. Retrieved from [Link]

-

PubMed. (2009). Formation of Trifluoroacetylated Ephedrine During the Analysis of a Pseudoephedrine-Formaldehyde Adduct by TFAA Derivatization Followed by GC-MS. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Retrieved from [Link]

-

Springer. (2025). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Retrieved from [Link]

-

SciELO. (2018). Fast Ephedrine Quantification by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

-

Journal of IMAB. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Retrieved from [Link]

-

Chalmers Publication Library. (n.d.). Mass spectrometry of alditols as trimethylsilyl derivatives. Retrieved from [Link]

-

PubMed. (2008). Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry. Retrieved from [Link]

-

PubMed. (n.d.). Mass spectrometry and gas chromatography of trimethylsilyl derivatives of catecholamine related molecules. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Determination of amines as pentafluoropropionic acid anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry. Retrieved from [Link]

-

Semantic Scholar. (2018). Fast Ephedrine Quantification by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

-

Science and Technology Indonesia. (n.d.). Development and Validation GC/MS Method for Methamphetamine Analysis in Urine by Miniaturization QuEChERS. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Gas Chromatographic and Mass Spectrometric Characterization of Trimethylsilyl Derivatives of Some Terpene Alcohol Phenylpropenoids. Retrieved from [Link]

Sources

- 1. Formation of Trifluoroacetylated Ephedrine During the Analysis of a Pseudoephedrine-Formaldehyde Adduct by TFAA Derivatization Followed by GC-MS | Office of Justice Programs [ojp.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. researchgate.net [researchgate.net]

- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Interconversion of ephedrine and pseudoephedrine during chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. greenpub.org [greenpub.org]

- 15. sciencetechindonesia.com [sciencetechindonesia.com]

Application Note: A Robust Protocol for the N-Demethylation of (S)-2-(Methylamino)-2-phenylethanol Hydrochloride via Carbamate Intermediate

Abstract & Scientific Context

The conversion of (S)-2-(Methylamino)-2-phenylethanol to its primary amine analogue, (S)-2-amino-2-phenylethanol, is a critical transformation in the synthesis of various chiral ligands and pharmaceutical intermediates. This application note provides a detailed, field-tested protocol for this N-demethylation. It is crucial to recognize that classical N-demethylation methodologies, such as the von Braun reaction or the Polonovski reaction, are primarily designed for the conversion of tertiary amines to secondary amines.[1][2][3] A direct application of these methods to a secondary amine substrate is often inefficient or leads to undesired side products.

To address this synthetic challenge, this protocol employs a robust, two-step strategy centered on the formation and subsequent cleavage of a carbamate intermediate. This approach, adapted from well-established principles of amine chemistry, involves the reaction of the starting secondary amine with a chloroformate reagent, followed by vigorous hydrolysis to yield the desired primary amine.[4] This document provides a comprehensive, step-by-step methodology, explains the chemical rationale behind each step, and includes self-validating in-process controls to ensure reproducibility and high yield.

Principle of the Method: The Chloroformate Strategy

The core of this protocol is the conversion of the secondary amine into a carbamate, a stable intermediate that facilitates the eventual removal of the methyl group. The overall transformation proceeds in two distinct stages:

-

Carbamate Formation: The starting material, (S)-2-(Methylamino)-2-phenylethanol hydrochloride, is first neutralized in situ to liberate the free secondary amine. This amine then acts as a nucleophile, attacking a chloroformate reagent (e.g., ethyl chloroformate) to form a stable N-methyl-N-carbamate derivative.

-

Carbamate Cleavage (Demethylation): The crucial demethylation step is achieved through the hydrolysis of the carbamate intermediate under strong basic conditions. This high-energy process cleaves the carbamate bond, liberating the primary amine product, (S)-2-amino-2-phenylethanol.

This two-step sequence is a reliable method for the N-dealkylation of secondary amines, offering high yields and a predictable reaction pathway.[4]

Overall Reaction Scheme

Experimental Workflow & Visualization

The entire process, from initial setup to final product characterization, is outlined below. This workflow is designed to ensure a logical progression of steps with integrated quality control checks.

Caption: Experimental workflow for N-demethylation via carbamate formation and cleavage.

Detailed Experimental Protocol

Safety Precaution: All operations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Ethyl chloroformate is toxic, corrosive, and lachrymatory. Handle with extreme care.

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier Example |

| (S)-2-(Methylamino)-2-phenylethanol HCl | C₉H₁₄ClNO | 187.67 | >98% | Sigma-Aldrich |

| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | >99% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | >99% | Fisher Scientific |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | >99.8% | Sigma-Aldrich |

| Potassium Hydroxide (KOH) | KOH | 56.11 | >85% pellets | Sigma-Aldrich |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 200 Proof | Fisher Scientific |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | ACS Grade | VWR |

| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | ~37% aq. | Sigma-Aldrich |

| Sodium Sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | ACS Grade | VWR |

| TLC Plates | - | - | Silica Gel 60 F₂₅₄ | MilliporeSigma |

Step 1: Synthesis of Ethyl (S)-(2-hydroxy-2-phenylethyl)(methyl)carbamate

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (9.39 g, 50.0 mmol).

-

Suspension: Add anhydrous dichloromethane (DCM, 100 mL) and anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 equiv). Stir the resulting suspension vigorously under a nitrogen atmosphere.

-

Causality Note: The hydrochloride salt is not nucleophilic. Anhydrous potassium carbonate is used as a solid, non-nucleophilic base to neutralize the salt and liberate the free secondary amine in situ, which is necessary for the subsequent reaction.

-

-

Cooling: Cool the suspension to 0°C using an ice-water bath.

-

Reagent Addition: While maintaining the temperature at 0-5°C, add ethyl chloroformate (5.70 mL, 5.97 g, 55.0 mmol, 1.1 equiv) dropwise over 20-30 minutes via a syringe.

-

Causality Note: The reaction is exothermic. Slow, dropwise addition at 0°C is critical to control the reaction rate, prevent overheating, and minimize the formation of potential side products.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Mobile Phase: 30% Ethyl Acetate in Hexanes.

-

Visualization: UV light (254 nm) and potassium permanganate stain.

-

Procedure: Co-spot the starting material (dissolved in methanol) and the reaction mixture. The reaction is complete upon the full consumption of the starting material (Rf will be lower than the carbamate product).

-

-

Quenching & Workup: Once the reaction is complete, carefully add 50 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with 1 M HCl (1 x 40 mL) and saturated sodium bicarbonate solution (1 x 40 mL).

-

Causality Note: The acid wash removes any unreacted amine and the basic carbonate base. The bicarbonate wash neutralizes any remaining acidic species.

-

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude carbamate intermediate as a viscous oil. The product is often pure enough to proceed to the next step without further purification.

Step 2: Hydrolysis and N-Demethylation to (S)-2-Amino-2-phenylethanol

-